molecular formula C9H10N2O3 B073956 Hippurohydroxamic acid CAS No. 1499-54-3

Hippurohydroxamic acid

Katalognummer B073956
CAS-Nummer: 1499-54-3
Molekulargewicht: 194.19 g/mol
InChI-Schlüssel: WYFKHRKLNSAEBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hippurohydroxamic acid (HHA) is a hydroxamic acid derivative that has gained significant attention in recent years due to its potential applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. HHA is a potent inhibitor of metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.

Wirkmechanismus

Hippurohydroxamic acid inhibits the activity of MMPs and ADAMs by chelating the zinc ion at the active site of these enzymes. This prevents the enzymes from binding to their substrate and cleaving the extracellular matrix proteins. Hippurohydroxamic acid has been shown to be a more potent inhibitor of MMPs than other hydroxamic acid derivatives, such as batimastat and marimastat.

Biochemische Und Physiologische Effekte

Hippurohydroxamic acid has been shown to have anti-tumor activity in vitro and in vivo, as well as anti-inflammatory and neuroprotective effects. Hippurohydroxamic acid has been shown to reduce the invasion and migration of cancer cells by inhibiting the activity of MMPs and ADAMs. Hippurohydroxamic acid has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In animal models of neurodegenerative diseases, Hippurohydroxamic acid has been shown to reduce neuronal damage and improve cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Hippurohydroxamic acid is its high potency and specificity for MMPs and ADAMs. This makes it a valuable tool for studying the role of these enzymes in various biological processes. Hippurohydroxamic acid is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the main limitations of Hippurohydroxamic acid is its instability in aqueous solutions, which can lead to degradation and loss of activity over time. Hippurohydroxamic acid also has limited solubility in water, which can make it difficult to use in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on Hippurohydroxamic acid. One area of interest is the development of Hippurohydroxamic acid-based drugs for the treatment of cancer and neurodegenerative diseases. Hippurohydroxamic acid has also been investigated for its potential use in tissue engineering and regenerative medicine, as MMPs and ADAMs play a crucial role in tissue remodeling and repair. Another area of interest is the development of more stable and water-soluble derivatives of Hippurohydroxamic acid, which could improve its efficacy and usability in experimental settings. Finally, further research is needed to elucidate the precise mechanisms of action of Hippurohydroxamic acid and its potential interactions with other biological molecules.

Synthesemethoden

Hippurohydroxamic acid can be synthesized through a simple three-step process involving the reaction of hippuric acid with hydroxylamine hydrochloride, followed by the oxidation of the intermediate product with sodium hypochlorite, and finally the hydrolysis of the resulting N-hydroxyhippuric acid. The purity and yield of the synthesized Hippurohydroxamic acid can be improved through recrystallization and chromatographic purification.

Wissenschaftliche Forschungsanwendungen

Hippurohydroxamic acid has been extensively studied for its potential applications in cancer research, as metalloproteinases play a crucial role in tumor invasion and metastasis. Hippurohydroxamic acid has been shown to inhibit the activity of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase (ADAM) family of enzymes, which are involved in the degradation of extracellular matrix proteins. Hippurohydroxamic acid has also been investigated for its potential use in the treatment of neurodegenerative diseases, as MMPs and ADAMs have been implicated in the pathogenesis of Alzheimer's and Parkinson's disease.

Eigenschaften

IUPAC Name

N-[2-(hydroxyamino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-8(11-14)6-10-9(13)7-4-2-1-3-5-7/h1-5,14H,6H2,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFKHRKLNSAEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164425
Record name Hippurohydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hippurohydroxamic acid

CAS RN

1499-54-3
Record name N-[2-(Hydroxyamino)-2-oxoethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1499-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hippurohydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hippurohydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.